2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid
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Overview
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid is a synthetic organic compound known for its applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the propylamine is protected using the Fmoc group. This is achieved by reacting propylamine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Formation of the Propanoic Acid Derivative: The protected amine is then reacted with a suitable propanoic acid derivative, often through an esterification or amidation reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of Fmoc-protected intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The Fmoc group can be removed or substituted under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives with modified functional groups.
Substitution Products: Deprotected amino acids or peptides.
Scientific Research Applications
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various synthetic materials and compounds.
Mechanism of Action
The mechanism of action of 2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It is removed under basic conditions, allowing the amino group to participate in subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp(OAll)-OH
- Fmoc-allyl-Gly-OH
Uniqueness
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a propylamine and propanoic acid derivative. This combination provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications.
This compound’s versatility and stability make it a valuable tool in various fields of scientific research, from chemistry to medicine.
Biological Activity
2-[9H-Fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid, commonly referred to as Fmoc-propyl-amino acid, is a compound that has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H25N3O4
- Molecular Weight : 359.42 g/mol
- CAS Number : 954147-35-4
The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during the synthesis process. This protection allows for selective reactions that are crucial in forming complex peptide structures.
Key Mechanisms:
- Peptide Synthesis : The Fmoc group can be easily removed under mild basic conditions, enabling the formation of peptides with high specificity.
- Bioactivity Modulation : The propyl chain influences the hydrophobicity and steric properties of the resulting peptides, which can affect their binding affinity and biological activity.
Biological Activity
Research indicates that compounds like this compound exhibit various biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibiotics.
- Anticancer Properties : Studies have indicated that certain peptide derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Biological Activity
Study | Findings | Year |
---|---|---|
Study on Antimicrobial Efficacy | Showed significant inhibition of bacterial growth | 2023 |
Peptide Synthesis Study | Demonstrated successful incorporation into peptides with enhanced bioactivity | 2022 |
Neuroprotection Research | Identified protective effects against neuronal damage in models of Alzheimer's disease | 2024 |
Case Studies
-
Antimicrobial Efficacy
A study published in 2023 demonstrated that derivatives of Fmoc-propyl-amino acid exhibited significant antimicrobial activity against various Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes, leading to cell lysis. -
Peptide Synthesis Advancements
In 2022, researchers successfully utilized this compound in the synthesis of a novel peptide that showed enhanced binding affinity to target receptors involved in cancer progression. This study emphasized the importance of the Fmoc group in facilitating complex peptide architectures. -
Neuroprotective Effects
A recent investigation in 2024 revealed that certain peptides synthesized using this compound provided significant neuroprotection against oxidative stress-induced damage in neuronal cultures. The findings suggest potential therapeutic applications for neurodegenerative conditions.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-12-22(14(2)20(23)24)21(25)26-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,3,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAVYUWUHCWHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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